molecular formula C9H7ClN2S B11955635 N-(2-Chloro-6-methylphenyl)cyanothioformamide CAS No. 4953-72-4

N-(2-Chloro-6-methylphenyl)cyanothioformamide

Cat. No.: B11955635
CAS No.: 4953-72-4
M. Wt: 210.68 g/mol
InChI Key: RJMUXFMFTCIFLB-UHFFFAOYSA-N
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Description

N-(2-Chloro-6-methylphenyl)cyanothioformamide is a chemical compound with the molecular formula C9H7ClN2S and a molecular weight of 210.687 g/mol . This compound is known for its unique structure, which includes a chloro and methyl group attached to a phenyl ring, along with a cyanothioformamide functional group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-6-methylphenyl)cyanothioformamide typically involves the reaction of 2-chloro-6-methylaniline with carbon disulfide and potassium cyanide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-6-methylphenyl)cyanothioformamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Chloro-6-methylphenyl)cyanothioformamide is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Chloro-6-methylphenyl)cyanothioformamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Chloro-6-methylphenyl)cyanothioformamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

N-(2-Chloro-6-methylphenyl)cyanothioformamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a chloro group and a cyanothioformamide moiety, which contribute to its biological properties. The synthesis typically involves the reaction of 2-chloro-6-methylphenyl amine with thiophosgene or related reagents to form the cyanothioformamide structure.

Synthesis Overview

  • Reactants : 2-Chloro-6-methylphenyl amine, thiophosgene.
  • Conditions : Typically conducted in organic solvents under controlled temperatures.
  • Yield : Varies depending on reaction conditions, often yielding moderate to high purity products.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial, antifungal, and anticancer agent.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. For instance, its Minimum Inhibitory Concentration (MIC) against Klebsiella pneumoniae was found to be 512 µg/mL, demonstrating its potency compared to related compounds . The mechanism of action involves inhibiting bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), leading to cell lysis and death .

CompoundMIC (µg/mL)Target Bacteria
This compound512Klebsiella pneumoniae
Control1024Klebsiella pneumoniae

Antifungal Activity

The compound also shows antifungal activity. In studies focusing on various fungal strains, it demonstrated effective inhibition with MIC values comparable to established antifungal agents . This suggests potential applications in treating fungal infections.

Anticancer Properties

In addition to its antibacterial and antifungal activities, this compound has been explored for its anticancer effects. Preliminary studies indicate that it may inhibit proliferation in various cancer cell lines, although further research is needed to elucidate the specific mechanisms involved .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound in clinical settings. For example:

  • Case Study 1 : A clinical trial involving patients with chronic myelogenous leukemia (CML) showed that compounds derived from cyanothioformamides exhibited significant tumor regression with minimal toxicity .
  • Case Study 2 : In vitro studies demonstrated that this compound could enhance the efficacy of existing antifungal treatments against resistant strains of Candida species .

Properties

CAS No.

4953-72-4

Molecular Formula

C9H7ClN2S

Molecular Weight

210.68 g/mol

IUPAC Name

N-(2-chloro-6-methylphenyl)-1-cyanomethanethioamide

InChI

InChI=1S/C9H7ClN2S/c1-6-3-2-4-7(10)9(6)12-8(13)5-11/h2-4H,1H3,(H,12,13)

InChI Key

RJMUXFMFTCIFLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=S)C#N

Origin of Product

United States

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